Cas no 6404-26-8 (Boc-Lys(Ac)-OH)
Boc-Lys(Ac)-OH Chemical and Physical Properties
Names and Identifiers
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- N-Boc-N'-acetyl-L-lysine
- Boc-Lys(Ac)-OH
- H-Glu(OBzl)-OH·HCl
- Nα-Boc-Nε-acetyl-L-lysine
- (2S)-6-Acetylamino-2-(tert-butoxycarbonylamino)hexanoic acid
- Boc-L-Lys(Ac)
- Boc-Lys(Ac)OH
- BOC-LYSINE(AC)-OH
- N6-Acetyl-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine
- NALPHA-tert-Butoxycarbonyl-NEPSILON-acetyl-L-lysine
- N-BOC-N-Acetyl-L-lisine
- N6-Acetyl-N2-(tert-butoxycarbonyl)-L-lysine
- na-T-boc-N-epsilon-acetyl-L-lysine
- CS-0153949
- DTXSID20982132
- (S)-6-acetamido-2-((tert-butoxycarbonyl)amino)hexanoic acid
- Boc-L-Lys(Ac)-OH
- IOKOUUAPSRCSNT-JTQLQIEISA-N
- N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine
- L-Lysine, N6-acetyl-N2-[(1,1-dimethylethoxy)carbonyl]-
- (S)-6-acetamido-2-(tert-butoxycarbonylamino)hexanoic acid
- M03307
- 6404-26-8
- DS-9761
- Boc-N-epsilon-acetyl-L-lysine
- AKOS015892887
- SCHEMBL2211809
- (2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic Acid
- MFCD00057791
- EN300-6732084
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-acetamidohexanoic acid
- Boc-Lys-(Ac)-OH
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- MDL: MFCD00057791
- Inchi: 1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1
- InChI Key: IOKOUUAPSRCSNT-JTQLQIEISA-N
- SMILES: O(C(N[C@H](C(=O)O)CCCCNC(C)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 288.16900
- Monoisotopic Mass: 288.16852187g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 11
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Flash Point: 273.6℃
- PSA: 104.73000
- LogP: 2.05250
Boc-Lys(Ac)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM119405-10g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 10g |
$102 | 2021-06-09 | |
| Chemenu | CM119405-25g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 25g |
$189 | 2021-06-09 | |
| Fluorochem | M03307-1g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03307-5g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 5g |
£46.00 | 2022-02-28 | |
| Fluorochem | M03307-10g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 10g |
£80.00 | 2022-02-28 | |
| Fluorochem | M03307-25g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 25g |
£147.00 | 2022-02-28 | |
| BAI LING WEI Technology Co., Ltd. | 955376-250MG |
Boc-Lys(Ac)-OH, 98% |
6404-26-8 | 98% | 250MG |
¥ 31 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 955376-1G |
Boc-Lys(Ac)-OH, 98% |
6404-26-8 | 98% | 1G |
¥ 104 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 955376-5G |
Boc-Lys(Ac)-OH, 98% |
6404-26-8 | 98% | 5G |
¥ 414 | 2022-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA175-20g |
Boc-Lys(Ac)-OH |
6404-26-8 | 97% | 20g |
1386.0CNY | 2021-08-05 |
Boc-Lys(Ac)-OH Suppliers
Boc-Lys(Ac)-OH Related Literature
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1. Tumor extracellular acidity activated “off–on” release of bortezomib from a biocompatible dendrimerMingming Wang,Yu Wang,Ke Hu,Naimin Shao,Yiyun Cheng Biomater. Sci. 2015 3 480
Additional information on Boc-Lys(Ac)-OH
Boc-Lys(Ac)-OH: A Comprehensive Overview
Boc-Lys(Ac)-OH, also known by its CAS registry number CAS No 6404-26-8, is a significant compound in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in peptide synthesis and modification, particularly in the protection and activation of amino groups during peptide bond formation. The name Boc-Lys(Ac)-OH itself provides insight into its structure: the "Boc" stands for tert-butoxycarbonyl, a common protecting group, while "Lys" refers to lysine, an amino acid, and "(Ac)" denotes acetylation at the epsilon-amino group.
The structure of Boc-Lys(Ac)-OH consists of a lysine residue with a tert-butoxycarbonyl group attached to the amino terminus and an acetyl group on the epsilon-amino group of lysine. This specific functionalization makes it highly versatile in various chemical reactions, particularly in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl group serves as a temporary protecting group that can be selectively removed under acidic conditions, facilitating the stepwise assembly of peptides.
Recent advancements in peptide chemistry have further highlighted the importance of compounds like Boc-Lys(Ac)-OH. Researchers have explored its applications in the synthesis of bioactive peptides, including those with potential therapeutic applications. For instance, studies have demonstrated that peptides derived from Boc-Lys(Ac)-OH can exhibit antimicrobial, anticancer, or immunomodulatory activities, depending on their sequence and post-translational modifications.
In addition to its role in peptide synthesis, Boc-Lys(Ac)-OH has been utilized as a building block in the development of bioconjugates and drug delivery systems. The ability to selectively remove the Boc protecting group allows for precise control over the reactivity of the amino terminus during conjugation reactions. This has led to innovative applications in targeted drug delivery, where peptides are coupled with drugs or imaging agents to enhance specificity and efficacy.
The synthesis of Boc-Lys(Ac)-OH typically involves multi-step chemical processes, including nucleophilic acyl substitution and deprotection steps. Recent optimizations in synthetic protocols have improved the yield and purity of this compound, making it more accessible for large-scale production. Moreover, green chemistry approaches have been explored to minimize environmental impact during its synthesis.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize Boc-Lys(Ac)-OH. These methods provide detailed insights into its molecular structure and purity, ensuring consistency in its application across various research and industrial settings.
In conclusion, Boc-Lys(Ac)-OH, with its CAS number CAS No 6404-26-8, remains a cornerstone in peptide chemistry due to its unique functionalization and versatility. Its applications span from fundamental research to advanced therapeutic development, underscoring its importance in contemporary biochemical studies.
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